molecular formula C24H20N4O4S B2963650 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899964-87-5

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2963650
CAS No.: 899964-87-5
M. Wt: 460.51
InChI Key: VYLZVNAEGLFING-UKTHLTGXSA-N
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Description

This compound is a substituted acrylamide derivative featuring a benzo[d]thiazole core with methoxy and methyl substituents, a 4-nitrophenyl group, and a pyridin-2-ylmethyl moiety. Its structure combines electron-withdrawing (4-nitrophenyl) and electron-donating (methoxy) groups, which may influence its electronic properties and biological activity.

Properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-16-6-12-20(32-2)22-23(16)33-24(26-22)27(15-18-5-3-4-14-25-18)21(29)13-9-17-7-10-19(11-8-17)28(30)31/h3-14H,15H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLZVNAEGLFING-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound belonging to the acrylamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H20N4O4SC_{24}H_{20}N_{4}O_{4}S, with a molecular weight of 460.5 g/mol. The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H20N4O4S
Molecular Weight460.5 g/mol
CAS Number899736-12-0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The acrylamide functional group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is particularly relevant in cancer therapy, where the modulation of enzyme activity can lead to apoptosis in malignant cells.

Anticancer Properties

Research has shown that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzo[d]thiazole can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and caspases .

A notable study reported that a similar compound exhibited an IC50 value below that of doxorubicin against A431 and Jurkat cell lines, indicating potent cytotoxic activity . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring enhance cytotoxicity, underscoring the importance of structural modifications in developing effective anticancer agents.

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The presence of electron-withdrawing groups such as nitro groups in the structure may enhance the antimicrobial efficacy by increasing the compound's lipophilicity and cell membrane permeability.

Case Studies

  • Anticancer Efficacy : In a comparative study involving several thiazole derivatives, it was found that compounds with similar structural features to this compound displayed significant inhibition of tumor growth in xenograft models . The study highlighted the potential for these compounds as lead candidates in cancer therapy.
  • Antimicrobial Screening : A recent investigation assessed the antimicrobial activity of various benzo[d]thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Features Reported Activity
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide (Target) Benzo[d]thiazole 4-methoxy, 7-methyl, 4-nitrophenyl, pyridin-2-ylmethyl Electron-withdrawing nitro group at para position; dual N-substitution enhances steric bulk Limited data; inferred kinase inhibition based on structural analogs
(E)-N-(2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide Benzimidazole 5,6-dimethyl, 4-hydroxy-3,5-dimethoxyphenyl Antioxidant phenolic groups; hydroxy and methoxy substituents enhance solubility Antioxidant and antiproliferative activities in cancer cell lines
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Cinnamamide 4-nitrophenyl, p-tolyl, propylamine Nitro group at para position; conjugated double bonds for planar geometry Antiproliferative activity via tubulin polymerization inhibition
E(Z)-3-(4-N,N-diethylaminophenyl)-2-(N-isobutylbenzimidazol-2-yl)acrylonitrile Benzimidazole-acrylonitrile 4-N,N-diethylaminophenyl, isobutyl Diethylamino group enhances electron density; acrylonitrile moiety for covalent binding Fluorescence properties; potential use in optoelectronics
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide Pyridyl-acrylamide 4-methoxyphenyl, dual pyridyl groups Dual pyridyl groups for metal coordination; methoxy group modulates lipophilicity Structural studies only; no reported biological activity

Key Observations:

Benzimidazole derivatives (e.g., 7h) exhibit antioxidant activity due to phenolic substituents, which are absent in the target compound .

Substituent Effects: The 4-nitrophenyl group in the target compound and compound 5012 may enhance electron-deficient character, favoring interactions with hydrophobic pockets in enzymes .

Stereochemical Considerations :

  • The (E)-configuration in acrylamide derivatives is critical for maintaining planar geometry, as seen in both the target compound and 5012. This configuration optimizes interactions with biological targets like tubulin or kinases .

Research Findings and Limitations

  • Antiproliferative Activity : Benzimidazole acrylamides (e.g., 7h) show IC₅₀ values in the micromolar range against cancer cells, but the target compound’s benzo[d]thiazole core may alter potency .
  • Data Gaps: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural inference and reported activities of analogs .

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